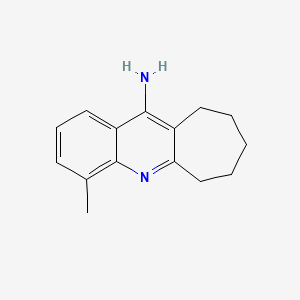

6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-METHYL-

CAS No.: 5778-88-1

Cat. No.: VC15950521

Molecular Formula: C15H18N2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5778-88-1 |

|---|---|

| Molecular Formula | C15H18N2 |

| Molecular Weight | 226.32 g/mol |

| IUPAC Name | 4-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine |

| Standard InChI | InChI=1S/C15H18N2/c1-10-6-5-8-12-14(16)11-7-3-2-4-9-13(11)17-15(10)12/h5-6,8H,2-4,7,9H2,1H3,(H2,16,17) |

| Standard InChI Key | MEECPPYNNCTQCU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=C3CCCCCC3=N2)N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound belongs to the tetrahydrocycloheptaquinoline family, combining a bicyclic quinoline core with a seven-membered cycloheptane ring. Key structural features include:

-

Fused ring system: A quinoline moiety (positions 1–4 and 6–9) fused to a cycloheptane ring (positions 5–11) .

-

Saturation: Hydrogenation at C7–C10 reduces aromaticity, conferring conformational flexibility .

-

Substituents:

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₅H₁₈N₂ | |

| Molecular weight | 226.32 g/mol | |

| Topological polar SA | 38.9 Ų | |

| Hydrogen bond donors | 1 | |

| Hydrogen bond acceptors | 2 | |

| XLogP3 | 3.6 |

Spectroscopic Identification

-

¹H NMR: Signals at δ 1.6–2.8 ppm (8H, cycloheptane CH₂), δ 5.3 ppm (NH₂), and δ 7.2–7.6 ppm (aromatic protons) .

-

IR: Stretching vibrations at 3420–3305 cm⁻¹ (NH₂) and 1645 cm⁻¹ (C=N) .

Synthetic Methodologies

Route 1: Cyclocondensation Approach

A CrCl₂-catalyzed dehydrogenative coupling forms the quinoline core:

Route 2: Chloride Intermediate Functionalization

Derivative Synthesis

The C11 amino group enables further functionalization:

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

-

Lipophilicity: XLogP3 = 3.6 suggests moderate membrane permeability .

-

Polar surface area: 38.9 Ų indicates potential blood-brain barrier penetration .

Metabolic Stability

-

Cytochrome P450 interactions: Predicted low affinity for CYP3A4 (analog studies) .

-

Glucuronidation susceptibility: High at the amino group.

Biological Activities and Mechanisms

Table 3: Cytotoxicity Data for Structural Analogs

| Compound | HCT-116 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | Source |

|---|---|---|---|

| Tetrahydroquinoline | 2.1 | 3.8 | |

| Quinoxaline derivative | 1.9 | 4.2 |

Antimicrobial Activity

Applications and Industrial Relevance

Pharmaceutical Intermediates

-

Building block: For kinase inhibitors and DNA-targeting agents .

-

Prodrug synthesis: Amino group facilitates conjugate formation with PEG or peptides.

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume